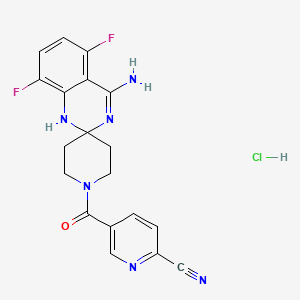

AR-C102222

Beschreibung

Eigenschaften

IUPAC Name |

5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N6O.ClH/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11;/h1-4,10,25H,5-8H2,(H2,23,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJFMOBYDHGJDGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC3=C(C=CC(=C3C(=N2)N)F)F)C(=O)C4=CN=C(C=C4)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AR-C102222: A Technical Guide to a Potent and Selective iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C102222 is a potent and highly selective, orally active inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme implicated in various inflammatory and pain pathways. As a member of the spirocyclic quinazoline class of compounds, this compound has demonstrated significant anti-inflammatory and antinociceptive properties in a range of preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of this compound, intended to support further research and development efforts in the fields of inflammation, pain, and other iNOS-mediated pathologies.

Chemical Structure and Properties

This compound is chemically known as 5-({4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl}carbonyl)pyridine-2-carbonitrile. The hydrochloride salt is a common form used in research.

| Property | Value | Reference |

| Chemical Formula | C19H16F2N6O | [1] |

| Molecular Weight | 382.37 g/mol | [1] |

| CAS Number | 253771-21-0 | [1] |

| IUPAC Name | 5-({4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl}carbonyl)pyridine-2-carbonitrile | [2] |

| SMILES | N#CC1=NC=C(C=C1)C(=O)N1CCC2(CC1)NC1=C(C(F)=CC=C1F)C(N)=N2 | [1] |

| InChI | InChI=1S/C19H16F2N6O/c20-13-3-4-14(21)16-15(13)17(23)26-19(25-16)5-7-27(8-6-19)18(28)11-1-2-12(9-22)24-10-11/h1-4,10,25H,5-8H2,(H2,23,26) | [2] |

| Property | Value | Reference |

| Chemical Formula (HCl salt) | C19H17ClF2N6O | [2] |

| Molecular Weight (HCl salt) | 418.83 g/mol | [2] |

| CAS Number (HCl salt) | 1781934-50-6 | [2] |

Pharmacological Properties

This compound functions as a potent, competitive inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[2] Its mechanism of action involves competing with the natural substrate, L-arginine, for binding to the active site of the iNOS enzyme, thereby preventing the synthesis of nitric oxide (NO).

Selectivity Profile

A key feature of this compound is its high selectivity for iNOS over the other two major NOS isoforms: endothelial NOS (eNOS) and neuronal NOS (nNOS). This selectivity is crucial for therapeutic applications, as inhibition of eNOS can lead to cardiovascular side effects.

| Enzyme Isoform | IC50 (nM) | Selectivity vs. iNOS | Reference |

| Human iNOS | 37 | - | [2] |

| Human eNOS | >100,000 | >2700-fold | [3] |

| Human nNOS | 1,200 | ~32-fold | [3] |

Note: A study reported 3000-fold selectivity over eNOS.[3]

Pharmacological Effects

The selective inhibition of iNOS by this compound translates to significant anti-inflammatory and antinociceptive effects in various preclinical models.[4] Overproduction of NO by iNOS is a hallmark of many inflammatory conditions and contributes to the sensitization of pain pathways. By reducing excessive NO production, this compound has been shown to be effective in models of:

Experimental Protocols

In Vitro iNOS Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human iNOS.

Methodology: The inhibitory potency of this compound is determined by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline by the purified recombinant human iNOS enzyme.

-

Enzyme Preparation: Purified recombinant human iNOS is used.

-

Reaction Mixture: The assay is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the enzyme, cofactors (e.g., 1 mM NADPH, 10 µM FAD, 10 µM FMN, 10 µM (6R)-tetrahydrobiopterin, and 2.5 mM CaCl2), and calmodulin.

-

Inhibitor Incubation: A range of concentrations of this compound are pre-incubated with the enzyme and cofactors.

-

Reaction Initiation: The reaction is initiated by the addition of [3H]-L-arginine.

-

Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped, typically by the addition of a stop buffer containing EDTA.

-

Separation and Quantification: The product, [3H]-L-citrulline, is separated from the unreacted [3H]-L-arginine using cation-exchange chromatography. The amount of [3H]-L-citrulline is then quantified by liquid scintillation counting.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Models of Inflammation and Pain

Objective: To evaluate the anti-inflammatory activity of this compound in an acute model of inflammation.

Methodology:

-

Animals: Male BALB/c mice are typically used.[4]

-

Compound Administration: this compound is administered orally (p.o.) at various doses (e.g., 3, 10, 30, 100 mg/kg) prior to the induction of inflammation.[2]

-

Induction of Inflammation: A solution of arachidonic acid in an appropriate solvent (e.g., acetone) is topically applied to the inner and outer surfaces of one ear.[5][6] The contralateral ear receives the vehicle alone and serves as a control.

-

Measurement of Edema: At a specified time after the application of arachidonic acid (typically 1-2 hours), the mice are euthanized, and a biopsy punch is used to collect a standardized section of both ears. The weight of the ear punches is measured, and the difference in weight between the arachidonic acid-treated ear and the vehicle-treated ear is calculated as an index of edema.

-

Data Analysis: The percentage of inhibition of edema by this compound is calculated by comparing the edema in the treated groups to the vehicle-control group.

Objective: To assess the antinociceptive effect of this compound in a model of chronic inflammatory pain.

Methodology:

-

Animals: Male Sprague-Dawley rats are commonly used.[4]

-

Induction of Arthritis: A single intraplantar injection of Freund's Complete Adjuvant (FCA) is administered into the hind paw to induce a localized and persistent inflammation.[7][8]

-

Compound Administration: this compound is administered orally at various doses at a time point when the inflammatory response and hyperalgesia are well-established (e.g., 24 hours post-FCA injection).[4]

-

Assessment of Hyperalgesia: Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) is measured using a device such as the Randall-Selitto apparatus or an electronic von Frey anesthesiometer. The pressure or force required to elicit a paw withdrawal reflex is determined before and at various times after compound administration.

-

Data Analysis: The paw withdrawal threshold is measured, and the reversal of hyperalgesia by this compound is calculated by comparing the post-dose thresholds to the pre-dose and vehicle-control values.

Signaling Pathways and Logical Relationships

iNOS Signaling Pathway in Inflammation

The production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a critical component of the inflammatory response. The expression of the iNOS gene (NOS2) is induced by pro-inflammatory cytokines and microbial products.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a preclinical model of inflammation.

Conclusion

This compound is a valuable research tool for investigating the role of iNOS in various physiological and pathological processes. Its high potency and selectivity for iNOS make it a superior pharmacological probe compared to less selective inhibitors. The data presented in this guide, including its chemical properties, pharmacological profile, and detailed experimental methodologies, provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of selective iNOS inhibition with this compound. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles to advance its potential clinical applications.

References

- 1. Discovery of inducible nitric oxide synthase (iNOS) inhibitor development candidate KD7332, part 1: Identification of a novel, potent, and selective series of quinolinone iNOS dimerization inhibitors that are orally active in rodent pain models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mouse ear inflammatory response to topical arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple topical applications of arachidonic acid to mouse ears induce inflammatory and proliferative changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]

- 8. Characterisation of a Freund's complete adjuvant-induced model of chronic arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

AR-C102222: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of AR-C102222, a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). This compound, a spirocyclic quinazoline derivative, has demonstrated significant therapeutic potential in preclinical models of inflammation and pain.

Discovery and Rationale

This compound was developed as a selective inhibitor of the inducible isoform of nitric oxide synthase (iNOS). Overproduction of nitric oxide (NO) by iNOS is implicated in the pathophysiology of various inflammatory and neurodegenerative diseases.[1] The design of this compound was guided by an "anchored plasticity approach," a strategy aimed at achieving isoform selectivity for enzymes with highly conserved active sites, such as the nitric oxide synthases (nNOS, eNOS, and iNOS).[1] This approach involves designing inhibitors with a core that anchors to a conserved binding pocket, while bulkier, rigid substituents extend into less conserved, more flexible regions of the enzyme's active site.[1]

Synthesis Pathway

The chemical synthesis of this compound, a spirocyclic fluoropiperidine quinazoline, has been described in the scientific literature, outlining a diastereoselective approach.[2] While the full detailed protocol from the primary literature is not publicly available, the general synthetic strategy for similar spiro[indole-quinazoline] derivatives often involves a multi-component reaction. A plausible synthetic route would likely involve the condensation of a substituted anthranilamide with a fluorinated piperidinone derivative to construct the core spirocyclic quinazoline scaffold.

General strategies for the synthesis of similar spiro-quinazoline structures often utilize one-pot multi-component reactions, for instance, reacting an isatin derivative with a dimedone and a guanidinium salt in the presence of a suitable catalyst.

Caption: Plausible synthetic pathway for this compound.

Pharmacological Data

This compound exhibits high potency and selectivity for iNOS over the other isoforms, eNOS and nNOS.

| Parameter | Value | Enzyme | Reference |

| IC₅₀ | 10 nM - 1.2 µM (range for quinazoline inhibitors) | iNOS | [1] |

| Selectivity | ~3000-fold over eNOS | iNOS vs. eNOS | [1] |

Experimental Protocols

The following are representative experimental protocols for assessing the activity of iNOS inhibitors like this compound.

In Vitro iNOS Inhibition Assay

A common method to determine iNOS inhibitory activity is to measure the conversion of radiolabeled L-arginine to L-citrulline.

Protocol:

-

Enzyme Preparation: Recombinant human or murine iNOS is used.

-

Reaction Mixture: A typical reaction mixture contains the enzyme, a buffer system (e.g., HEPES), co-factors (NADPH, FAD, FMN, and tetrahydrobiopterin), and calmodulin.

-

Inhibitor Addition: this compound is added at varying concentrations.

-

Substrate Addition: The reaction is initiated by adding [³H]-L-arginine.

-

Incubation: The reaction is incubated at 37°C for a defined period.

-

Termination: The reaction is stopped by adding a stop buffer (e.g., containing EDTA).

-

Separation: The product, [³H]-L-citrulline, is separated from the unreacted substrate using cation-exchange chromatography.

-

Quantification: The amount of [³H]-L-citrulline is determined by liquid scintillation counting.

-

Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for in vitro iNOS inhibition assay.

In Vivo Models of Pain and Inflammation

This compound has been evaluated in various rodent models to assess its anti-inflammatory and analgesic effects.[3]

a) Arachidonic Acid-Induced Ear Edema:

-

Animal Model: Mice are used.

-

Compound Administration: this compound (e.g., 100 mg/kg) is administered orally (p.o.).[3]

-

Induction of Inflammation: A solution of arachidonic acid is applied to the ear of the mice.

-

Assessment: The degree of ear swelling (edema) is measured at a specific time point after induction.

-

Outcome: A significant reduction in ear swelling in the this compound-treated group compared to the vehicle control group indicates anti-inflammatory activity.[3]

b) Freund's Complete Adjuvant (FCA)-Induced Hyperalgesia:

-

Animal Model: Rats or mice are used.

-

Induction of Hyperalgesia: FCA is injected into the paw of the animal, inducing a localized inflammatory response and hyperalgesia (increased sensitivity to pain).

-

Compound Administration: this compound is administered (e.g., 100 mg/kg, p.o.).[3]

-

Assessment: Mechanical hyperalgesia is assessed using a device like a Randall-Selitto apparatus or von Frey filaments, which apply a calibrated pressure to the paw. The paw withdrawal threshold is measured.

-

Outcome: An increase in the paw withdrawal threshold in the treated group compared to the control group indicates an analgesic effect.[3]

c) Acetic Acid-Induced Writhing:

-

Animal Model: Mice are used.

-

Compound Administration: this compound (e.g., 100 mg/kg, p.o.) is administered.[3]

-

Induction of Pain: An intraperitoneal (i.p.) injection of acetic acid is given, which induces characteristic writhing movements.

-

Assessment: The number of writhes is counted over a specific period.

-

Outcome: A significant reduction in the number of writhes in the treated group indicates an analgesic effect.[3]

d) L5 Spinal Nerve Ligation (SNL) and Hindpaw Incision (INC) Models of Neuropathic and Post-operative Pain:

-

Animal Model: Rats are typically used.

-

Surgical Procedure: The L5 spinal nerve is ligated to induce neuropathic pain, or an incision is made in the hindpaw to model post-operative pain.

-

Compound Administration: this compound (e.g., 30 mg/kg, i.p.) is administered.[3]

-

Assessment: Tactile allodynia (pain in response to a non-painful stimulus) is measured using von Frey filaments.

-

Outcome: A significant increase in the paw withdrawal threshold in the treated group indicates an antinociceptive effect in these pain models.[3]

Signaling Pathway

This compound exerts its therapeutic effects by inhibiting the iNOS-mediated production of nitric oxide.

Caption: Mechanism of action of this compound.

Conclusion

This compound is a highly selective and potent iNOS inhibitor discovered through a rational design approach. Its efficacy in various preclinical models of pain and inflammation highlights its potential as a therapeutic agent. Further research and development are warranted to explore its clinical utility in treating conditions associated with iNOS-mediated overproduction of nitric oxide.

References

An In-Depth Technical Guide on the Core Mechanism of Action of AR-C102222 on iNOS

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. This document provides a comprehensive overview of the mechanism of action of this compound, focusing on its direct enzymatic inhibition and potential upstream regulatory effects. This compound exhibits a remarkable selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms, making it a valuable tool for investigating the specific roles of iNOS in pathophysiology and a promising candidate for therapeutic development in inflammatory and pain-related disorders. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a critical resource for the scientific community.

Core Mechanism of Action: Direct Inhibition of iNOS

This compound, a spirocyclic fluoropiperidine quinazoline derivative, functions as a direct and competitive inhibitor of the iNOS enzyme. Its primary mechanism involves competing with the natural substrate, L-arginine, for binding to the active site of the iNOS oxygenase domain. This competitive inhibition effectively blocks the synthesis of nitric oxide (NO), a key signaling molecule and inflammatory mediator produced in large quantities by iNOS during an inflammatory response.

Quantitative Inhibition Data

The inhibitory potency and selectivity of this compound and related quinazoline inhibitors against the three human NOS isoforms are summarized below. The data highlights the exceptional selectivity of this compound for iNOS.

| Compound | iNOS (IC₅₀, nM) | eNOS (IC₅₀, nM) | nNOS (IC₅₀, nM) | Selectivity (eNOS/iNOS) |

| This compound (Compound 3) | Potent | High | Moderate | ~3000-fold [1] |

| Quinazoline (Compound 1) | 10 | 27 | 120 | 2.7 |

| Spirocyclic quinazoline (Compound 4) | 1200 | >10000 | >10000 | >8.3 |

| Spirocyclic quinazoline (Compound 5) | 150 | 1800 | 1200 | 12 |

Note: Specific IC₅₀ values for this compound against all three purified enzymes are not publicly available in a single comparative study. The table presents data for closely related quinazoline inhibitors from a key study to illustrate the structure-activity relationship and general selectivity profile of this class of compounds[1]. This compound is explicitly stated to have a 3000-fold selectivity for iNOS over eNOS[1].

In Vivo Efficacy

Preclinical studies in rodent models of inflammation and pain have demonstrated the in vivo efficacy of this compound.

| Animal Model | Administration Route | Effective Dose | Observed Effect | Reference |

| Arachidonic acid-induced ear inflammation (mouse) | Oral (p.o.) | 100 mg/kg | Significant reduction in inflammation | [2] |

| Freund's complete adjuvant (FCA)-induced hyperalgesia (rat) | Oral (p.o.) | 100 mg/kg | Attenuation of mechanical hyperalgesia | [2] |

| Acetic acid-induced writhing (mouse) | Oral (p.o.) | 100 mg/kg | Attenuation of writhing response | [2] |

| L5 spinal nerve ligation (rat) | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction in tactile allodynia | [2] |

| Hindpaw incision (rat) | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction in tactile allodynia | [2] |

Potential Upstream Regulatory Effects: The NF-κB Signaling Pathway

While the primary mechanism of this compound is direct enzyme inhibition, the expression of the iNOS gene is tightly regulated by upstream signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate this pathway, leading to the transcription of the NOS2 gene and subsequent production of iNOS protein. Although direct studies on the effect of this compound on the NF-κB pathway are limited, other quinazoline derivatives have been shown to inhibit NF-κB activation, suggesting a potential secondary mechanism for this class of compounds.

References

The Role of Inducible Nitric Oxide Synthase (iNOS) in Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inducible nitric oxide synthase (iNOS), also known as NOS2, is a critical enzyme in the inflammatory response. Unlike its constitutive counterparts, endothelial NOS (eNOS) and neuronal NOS (nNOS), iNOS is not typically present in resting cells. Its expression is induced by pro-inflammatory cytokines and microbial products, leading to the sustained, high-output production of nitric oxide (NO).[1][2] This surge in NO plays a dual role in inflammation; it is a key component of the innate immune response against pathogens, but its overproduction can lead to tissue damage and contribute to the pathophysiology of a wide range of inflammatory diseases.[1][2]

This guide provides an in-depth overview of the role of iNOS in inflammation, focusing on its regulation, signaling pathways, and involvement in various disease states. It also presents detailed experimental protocols for studying iNOS and summarizes key quantitative data to aid in research and drug development.

Regulation of iNOS Expression

The expression of the iNOS gene is tightly regulated at the transcriptional level. A variety of pro-inflammatory stimuli, including bacterial lipopolysaccharide (LPS) and cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β), are potent inducers of iNOS.[2][3] These stimuli activate complex intracellular signaling cascades that converge on the iNOS promoter, leading to the transcription of the iNOS gene.

Key Signaling Pathways in iNOS Induction

The induction of iNOS expression is primarily controlled by three major signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway, the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, and the Mitogen-Activated Protein Kinase (MAPK) pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of iNOS expression in response to a wide array of inflammatory stimuli, including LPS and pro-inflammatory cytokines like TNF-α and IL-1β.[3][4][5][6] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and bind to specific DNA sequences in the iNOS promoter, thereby initiating transcription.[6][7]

NF-κB Signaling Pathway for iNOS Induction

JAK/STAT Signaling Pathway

The JAK/STAT pathway is particularly important for IFN-γ-induced iNOS expression.[8][9][10] Binding of IFN-γ to its receptor activates Janus kinases (JAKs), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1.[8][9] Phosphorylated STAT1 forms dimers, translocates to the nucleus, and binds to gamma-activated sequence (GAS) elements in the iNOS promoter to drive gene expression.[9]

JAK/STAT Signaling Pathway for iNOS Induction

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also involved in the regulation of iNOS expression, often in a cell type- and stimulus-specific manner.[11][12][13] These pathways can modulate iNOS expression by activating various transcription factors that cooperate with NF-κB and STAT1 to regulate iNOS gene transcription.[11][12] For instance, in some cellular contexts, the JNK pathway has been shown to augment IFN-γ and LPS-induced iNOS expression.[11]

MAPK Signaling Pathway in iNOS Regulation

Role of iNOS in Inflammatory Diseases

The dysregulation of iNOS and the subsequent overproduction of NO are implicated in the pathogenesis of numerous chronic inflammatory and autoimmune diseases.

-

Rheumatoid Arthritis (RA): In RA, pro-inflammatory cytokines stimulate the expression of iNOS in synovial macrophages and fibroblasts, leading to high levels of NO in the synovial fluid.[14][15][16] This excess NO contributes to inflammation, angiogenesis, and tissue destruction within the joints.[14][15]

-

Inflammatory Bowel Disease (IBD): iNOS expression and activity are upregulated in the colonic mucosa of patients with active ulcerative colitis and Crohn's disease.[17][18][19] While NO has a protective role in the acute phase of colitis, sustained high levels are detrimental, contributing to mucosal damage.[20]

-

Sepsis: During sepsis and septic shock, systemic inflammation leads to widespread iNOS induction, resulting in massive NO production.[21][22][23] This contributes to the profound vasodilation, hypotension, and organ dysfunction characteristic of this life-threatening condition.[21][23][24]

Quantitative Data on iNOS in Inflammation

The following tables summarize quantitative data on iNOS expression and NO production in various inflammatory conditions.

| Condition | Sample Type | Analyte | Control Group | Patient Group | Fold Change/Difference | Reference |

| Rheumatoid Arthritis | Synovial Fluid | Nitrite | Osteoarthritis Patients | Rheumatoid Arthritis Patients | Significantly Higher | [17][25] |

| Rheumatoid Arthritis | Serum | Nitrite | Healthy Volunteers | Rheumatoid Arthritis Patients | Significantly Higher | [17][25] |

| Inflammatory Bowel Disease (Ulcerative Colitis) | Colonic Mucosa | iNOS Activity | Control Mucosa | UC Mucosa | ~8-fold higher | [16] |

| Inflammatory Bowel Disease (Active UC and Crohn's) | Colonic Mucosa | iNOS Activity | - | - | Significantly elevated | [18] |

| Sepsis | Plasma | iNOS | Non-septic ICU patients | Septic ICU patients | ≥1.5 ng/ml in septic patients | [26] |

| Macrophage Culture (RAW 264.7) | Cell Lysate | iNOS mRNA | Control | LPS-stimulated | Substantially higher | [27] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the role of iNOS in inflammation.

Measurement of Nitric Oxide Production (Griess Assay)

This protocol is for the colorimetric determination of nitrite (a stable metabolite of NO) in biological fluids.

Materials:

-

Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid)

-

Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution (100 µM)

-

96-well microplate

-

Microplate reader (540 nm)

Procedure:

-

Prepare a standard curve of sodium nitrite (0-100 µM) in the same buffer as the samples.

-

Add 50 µL of standards and samples to duplicate wells of a 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for an additional 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Western Blot Analysis of iNOS Protein Expression

This protocol describes the detection and quantification of iNOS protein in cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against iNOS

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse cells or tissues in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for iNOS mRNA Expression

This protocol allows for the quantification of iNOS mRNA levels.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for iNOS and a housekeeping gene (e.g., GAPDH)

-

Real-time PCR instrument

Procedure:

-

Extract total RNA from cells or tissues using an RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Set up the qPCR reaction with the qPCR master mix, primers for iNOS and the housekeeping gene, and cDNA.

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of iNOS mRNA, normalized to the housekeeping gene.

Immunohistochemistry (IHC) for iNOS in Tissue Sections

This protocol details the localization of iNOS protein in paraffin-embedded tissue sections.

Materials:

-

Paraffin-embedded tissue sections on slides

-

Xylene and graded alcohols for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%) for blocking endogenous peroxidase

-

Blocking solution (e.g., normal goat serum)

-

Primary antibody against iNOS

-

Biotinylated secondary antibody

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate-chromogen solution

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of alcohols.

-

Perform antigen retrieval by heating the slides in antigen retrieval solution.

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding with blocking solution.

-

Incubate the sections with the primary anti-iNOS antibody overnight at 4°C.

-

Wash the sections with PBS.

-

Incubate with the biotinylated secondary antibody.

-

Wash the sections with PBS.

-

Incubate with the ABC reagent.

-

Wash the sections with PBS.

-

Develop the color with the DAB substrate-chromogen solution.

-

Counterstain with hematoxylin.

-

Dehydrate the sections, clear in xylene, and mount with mounting medium.

Drug Development Targeting iNOS

The central role of iNOS in the pathology of numerous inflammatory diseases has made it an attractive target for therapeutic intervention.[28][29] The development of selective iNOS inhibitors aims to reduce the detrimental effects of excessive NO production while preserving the physiological functions of eNOS and nNOS.[28] Challenges in this area include achieving isoform selectivity and minimizing off-target effects.[3] Novel drug delivery systems, such as nanoparticles, are being explored to enhance the targeted delivery of iNOS inhibitors to inflammatory sites.[3]

Conclusion

Inducible nitric oxide synthase is a key mediator of the inflammatory response, with its expression and activity being tightly controlled by a complex network of signaling pathways. While essential for host defense, the dysregulation of iNOS contributes significantly to the pathophysiology of a wide range of inflammatory diseases. A thorough understanding of the molecular mechanisms governing iNOS induction and function, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel and effective therapeutic strategies to combat these debilitating conditions.

References

- 1. Measurement of eNOS and iNOS mRNA Expression Using Reverse Transcription Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Immunohistochemistry-Paraffin protocol for iNOS Antibody (NBP1-33780): Novus Biologicals [novusbio.com]

- 4. Quantitative real-time PCR of mRNA [protocols.io]

- 5. Protocol Griess Test [protocols.io]

- 6. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]

- 7. m.youtube.com [m.youtube.com]

- 8. ard.bmj.com [ard.bmj.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Lipopolysaccharide (LPS)-stimulated iNOS Induction Is Increased by Glucosamine under Normal Glucose Conditions but Is Inhibited by Glucosamine under High Glucose Conditions in Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serum nitrate and nitrite levels in patients with rheumatoid arthritis, ankylosing spondylitis, and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. sysy-histosure.com [sysy-histosure.com]

- 15. Nitric oxide as a potential biomarker in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nitric oxide in inflammatory bowel disease: a universal messenger in an unsolved puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Increased concentrations of nitrite in synovial fluid and serum samples suggest increased nitric oxide synthesis in rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Increased nitric oxide production and inducible nitric oxide synthase activity in colonic mucosa of patients with active ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Expression of inducible nitric oxide synthase and nitrotyrosine in colonic epithelium in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Immunohistochemical Detection of iNOS [bio-protocol.org]

- 21. resources.novusbio.com [resources.novusbio.com]

- 22. Inducible nitric oxide synthase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. abcam.com [abcam.com]

- 24. researchgate.net [researchgate.net]

- 25. Increased concentrations of nitrite in synovial fluid and serum samples suggest increased nitric oxide synthesis in rheumatic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Inducible Nitric Oxide Synthase in Circulating Microvesicles: Discovery, Evolution, and Evidence as a Novel Biomarker and the Probable Causative Agent for Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Quantification of mRNA Using Real-Time RT-PCR | Society for Mucosal Immunology [socmucimm.org]

- 29. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

AR-C102222: A Technical Overview of Preclinical Research Findings

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth summary of the preclinical research findings for AR-C102222, a selective inhibitor of inducible nitric oxide synthase (iNOS). The document details the compound's mechanism of action, summarizes key quantitative data from in vivo studies, outlines experimental methodologies, and visualizes critical pathways and workflows.

Introduction to this compound

This compound is a spirocyclic fluoropiperidine quinazoline compound identified as a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Nitric oxide (NO) produced by iNOS is a key mediator in various pathophysiological processes, including inflammation and pain.[3] Overproduction of NO by iNOS has been implicated in conditions such as rheumatoid arthritis, inflammatory bowel disease, neurodegenerative disorders, and certain cancers.[1] By selectively targeting iNOS, this compound presents a promising therapeutic strategy to mitigate the detrimental effects of excessive NO production while sparing the physiological functions of other NOS isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS).[1] Preclinical studies have demonstrated its anti-inflammatory and antinociceptive properties in various rodent models.[1][3]

Mechanism of Action

This compound functions as a competitive inhibitor of the iNOS enzyme.[4] The primary role of iNOS is to catalyze the conversion of L-arginine to L-citrulline, a process that releases nitric oxide.[4] This enzymatic reaction is a complex process involving an electron transport chain that utilizes cofactors such as NADPH, flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), heme, and tetrahydrobiopterin (H4B).[4][5] this compound binds to the active site of the iNOS enzyme, thereby preventing the binding of the substrate L-arginine and inhibiting the synthesis of NO.[4] A key advantage of this compound is its high selectivity for iNOS over eNOS, with a reported selectivity of 3000-fold, which is crucial for avoiding potential cardiovascular side effects associated with the inhibition of eNOS.[1]

References

- 1. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development Of Nitric Oxide Synthase Inhibitors for Neurodegeneration and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nitric Oxide Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms of the nitric oxide (NO) signaling pathway. It is designed to serve as a detailed resource, incorporating quantitative data, in-depth experimental protocols, and visual representations of the key biological processes.

Core Principles of Nitric Oxide Signaling

Nitric oxide (NO) is a unique signaling molecule, a gaseous free radical that readily diffuses across cell membranes. Its signaling cascade is central to a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. The pathway is primarily initiated by the synthesis of NO by a family of enzymes known as nitric oxide synthases (NOS). The canonical pathway involves the activation of soluble guanylate cyclase (sGC) by NO, leading to the production of the second messenger, cyclic guanosine monophosphate (cGMP).[1] This, in turn, activates cGMP-dependent protein kinase G (PKG), which phosphorylates downstream targets, eliciting a cellular response. The signal is attenuated by phosphodiesterases (PDEs), which hydrolyze cGMP.

Nitric Oxide Synthase (NOS) Isoforms and Regulation

There are three main isoforms of NOS, each with distinct localization and regulatory mechanisms.[2]

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, its activity is regulated by calcium/calmodulin binding.[2]

-

Inducible NOS (iNOS or NOS2): Expressed in immune cells like macrophages in response to inflammatory stimuli. Its activation is largely independent of calcium concentration.

-

Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, its activity is also dependent on calcium/calmodulin.[2]

All NOS isoforms catalyze the production of NO from the amino acid L-arginine, with L-citrulline as a byproduct. This reaction requires molecular oxygen and NADPH as co-substrates.[3]

Diagram 1: Regulation of NOS Isoforms.

The sGC-cGMP-PKG Cascade

Once produced, NO diffuses to adjacent cells and binds to the heme prosthetic group of soluble guanylate cyclase (sGC).[4] This binding event triggers a conformational change in sGC, leading to a several hundred-fold increase in its enzymatic activity.[4] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, primarily by activating Protein Kinase G (PKG). PKG, a serine/threonine kinase, phosphorylates a variety of downstream protein targets, leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal signaling.

Diagram 2: The Core Nitric Oxide Signaling Pathway.

Quantitative Data in NO Signaling

The following tables summarize key quantitative parameters for the core components of the nitric oxide signaling pathway.

| Parameter | Value | Organism/Conditions | Reference |

| Nitric Oxide Synthase (NOS) Kinetics | |||

| nNOS Km (L-Arginine) | 2-7 µM | Rat brain | [2] |

| eNOS Km (L-Arginine) | 2.9 µM | Bovine aortic endothelial cells | [2] |

| iNOS Km (L-Arginine) | 16-33 µM | Murine macrophages | [5] |

| Soluble Guanylate Cyclase (sGC) Binding Affinity | |||

| NO Kd for sGC | Picomolar range | Purified bovine lung sGC | [6] |

| CO Kd for sGC | ~200 nM (isolated β1 H-NOX domain) | Manduca sexta sGC | [6] |

| Phosphodiesterase (PDE) Kinetics | |||

| PDE5 Km (cGMP) | 0.8-1.7 µM | Human platelets | [7] |

| PDE2 Ka (cGMP) for cAMP hydrolysis | 0.36 µM | Human brain | [8] |

| PDE2 Ki (cGMP) | 30 µM | Human brain | [8] |

Table 1: Quantitative Parameters of Key Enzymes in the NO Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the nitric oxide signaling pathway.

Measurement of Nitric Oxide Production

This is a highly sensitive method for the direct detection of NO.

Principle: NO reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂). As NO₂ decays to its ground state, it emits light (chemiluminescence), which is detected by a photomultiplier tube. The intensity of the light is directly proportional to the NO concentration.[9][10]

Protocol:

-

Calibrate the nitric oxide analyzer with a certified NO gas standard.

-

Prepare the biological sample (e.g., cell culture supernatant, tissue homogenate, or perfusate).

-

Introduce the sample into a reaction chamber where it is purged with an inert gas (e.g., nitrogen or argon) to carry the gaseous NO to the detector.

-

The NO gas is mixed with ozone in the reaction cell of the chemiluminescence detector.

-

Record the signal from the photomultiplier tube.

-

Quantify the NO concentration by comparing the sample signal to the calibration curve.

This is a colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻).

Principle: The Griess reagent converts nitrite into a colored azo compound that can be measured spectrophotometrically at ~540 nm.[11][12]

Protocol:

-

Prepare a nitrite standard curve using known concentrations of sodium nitrite.

-

Collect biological samples (e.g., cell culture media). If measuring total NOx (nitrite + nitrate), nitrate must first be reduced to nitrite using nitrate reductase.

-

Add 50 µL of each standard or sample to a 96-well plate.[11]

-

Add 50 µL of Griess Reagent A (e.g., sulfanilamide in acid) to each well and incubate for 10 minutes at room temperature, protected from light.[11]

-

Add 50 µL of Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine in acid) to each well and incubate for another 10 minutes at room temperature, protected from light.[11]

-

Measure the absorbance at 540 nm within 30 minutes.[11]

-

Determine the nitrite concentration in the samples by interpolating from the standard curve.

This method uses a fluorescent probe for the real-time detection of NO in living cells.

Principle: 4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) is a cell-permeable dye that is non-fluorescent. Inside the cell, esterases cleave the diacetate groups, trapping the probe. In the presence of NO, DAF-FM is converted to a highly fluorescent triazole derivative.[13][14]

Protocol:

-

Culture cells on a suitable imaging platform (e.g., glass-bottom dishes).

-

Prepare a stock solution of DAF-FM DA in DMSO.

-

Dilute the DAF-FM DA stock solution in an appropriate buffer to a final working concentration of 1-10 µM.[15]

-

Incubate the cells with the DAF-FM DA solution for 15-60 minutes at 37°C.[15]

-

Wash the cells twice with buffer to remove excess probe.

-

Incubate for an additional 30-60 minutes to allow for complete de-esterification.[15]

-

Acquire baseline fluorescence images using a fluorescence microscope with excitation/emission wavelengths of ~495/515 nm.[14]

-

Stimulate the cells to produce NO (e.g., with an agonist) and capture time-lapse fluorescence images.

-

Quantify the change in fluorescence intensity over time as an indicator of NO production.

Diagram 3: Experimental Workflow for Nitric Oxide Measurement.

Measurement of cGMP Levels

RIA is a highly sensitive and specific method for quantifying cGMP.

Principle: This is a competitive binding assay where unlabeled cGMP in the sample competes with a fixed amount of radiolabeled cGMP for binding to a limited amount of anti-cGMP antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of cGMP in the sample.[16][17]

Protocol:

-

Prepare a standard curve with known concentrations of cGMP.

-

Extract cGMP from cell or tissue samples, often involving an acetylation step to improve sensitivity.

-

In assay tubes, add the standard or sample, a fixed amount of radiolabeled cGMP (e.g., ¹²⁵I-cGMP), and a specific anti-cGMP antibody.

-

Incubate the mixture to allow for competitive binding (e.g., 16-24 hours at 4°C).[18]

-

Separate the antibody-bound cGMP from free cGMP, typically by precipitation with a secondary antibody and centrifugation.[18]

-

Measure the radioactivity in the pellet using a gamma counter.

-

Calculate the cGMP concentration in the samples by comparing their binding to the standard curve.

FP is a homogeneous assay method suitable for high-throughput screening.

Principle: This competitive immunoassay uses a fluorescently labeled cGMP tracer. When the tracer is bound to a large anti-cGMP antibody, it tumbles slowly in solution, and the emitted light remains highly polarized. When unlabeled cGMP from the sample displaces the tracer from the antibody, the small, free-moving tracer tumbles rapidly, leading to depolarization of the emitted light. The change in fluorescence polarization is proportional to the amount of cGMP in the sample.[19][20]

Protocol:

-

Prepare a cGMP standard curve.

-

Add samples or standards to a microplate.

-

Add a solution containing the cGMP tracer and the anti-cGMP antibody to all wells.

-

Incubate the plate to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader equipped with polarizing filters.

-

Determine the cGMP concentration in the samples from the standard curve.

Measurement of Phosphodiesterase (PDE) Activity

This is a traditional and sensitive method to measure the rate of cGMP hydrolysis by PDEs.

Principle: The assay measures the conversion of radiolabeled cGMP (e.g., [³H]cGMP) to [³H]5'-GMP by PDE activity. The substrate and product are then separated, and the radioactivity of the product is quantified.

Protocol:

-

Prepare a reaction mixture containing a buffer, Mg²⁺, the PDE enzyme source (e.g., tissue homogenate or purified enzyme), and the radiolabeled cGMP substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30-37°C) for a specific time.

-

Stop the reaction, for example, by boiling.

-

Separate the [³H]5'-GMP product from the unreacted [³H]cGMP substrate. This can be achieved using techniques like thin-layer chromatography or ion-exchange chromatography.

-

Quantify the radioactivity of the [³H]5'-GMP product using liquid scintillation counting.

-

Calculate the PDE activity based on the amount of product formed per unit of time and protein.

Conclusion

The nitric oxide signaling pathway is a complex and highly regulated system with profound implications for human health and disease. A thorough understanding of its core components, quantitative parameters, and the experimental methods used for its investigation is crucial for researchers and drug development professionals. This guide provides a foundational framework for these endeavors, offering detailed protocols and a consolidated view of the key data that underpins our current understanding of this vital signaling cascade. The continued exploration of this pathway holds significant promise for the development of novel therapeutics for a wide range of pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide synthase - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. Mechanism and Kinetics of Inducible Nitric Oxide Synthase Auto-S-Nitrosation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. View of Pre-Steady-State Kinetics of the Binding and Hydrolysis of mant-cGMP by Phosphodiesterase-5 [medwinpublisher.org]

- 8. [cGMP-activated phosphodiesterase from human brain: kinetic and regulatory properties] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. horiba.com [horiba.com]

- 10. Analytical Chemistry of Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cosmobiousa.com [cosmobiousa.com]

- 12. abcam.cn [abcam.cn]

- 13. Detection of Nitric Oxide Formation in Primary Neural Cells and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 18. phoenixbiotech.net [phoenixbiotech.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to Basic Biochemical Assays for AR-C102222 Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in various inflammatory and pathological processes.[1][2][3][4] This technical guide provides a comprehensive overview of the core biochemical assays essential for characterizing the activity of this compound. It includes detailed experimental protocols, data presentation tables, and visual diagrams of the relevant signaling pathways and experimental workflows to facilitate research and development in this area.

Introduction to this compound and its Mechanism of Action

This compound is a spirocyclic quinazoline derivative that exhibits high selectivity for the inducible isoform of nitric oxide synthase (iNOS) over the endothelial (eNOS) and neuronal (nNOS) isoforms.[3] iNOS is typically not expressed in resting cells but is induced by pro-inflammatory cytokines and microbial products. Once expressed, it produces large and sustained amounts of nitric oxide (NO), a key signaling and cytotoxic molecule in the immune response. However, excessive NO production by iNOS is associated with the pathophysiology of various inflammatory diseases, neurodegenerative disorders, and cancer.[3]

The primary mechanism of action of this compound is competitive inhibition of iNOS. It competes with the natural substrate, L-arginine, for binding to the active site of the enzyme, thereby preventing the synthesis of NO.[1]

Key Biochemical Assays for iNOS Activity

The following section details the fundamental assays for measuring iNOS activity and its inhibition by compounds like this compound.

Nitric Oxide (NO) Production Assays

Direct measurement of NO is challenging due to its short half-life. Therefore, its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻), are commonly measured.

The Griess assay is a simple and cost-effective colorimetric method for quantifying nitrite concentration in aqueous solutions.

Experimental Protocol:

-

Sample Preparation: Collect cell culture supernatants or prepare purified enzyme reaction mixtures.

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).

-

Griess Reagent: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water. This reagent should be freshly prepared and protected from light.

-

Reaction: Add 50 µL of the Griess reagent to 50 µL of each standard and sample in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

For a more complete assessment of NO production, it is often necessary to measure both nitrite and nitrate. This involves the enzymatic conversion of nitrate to nitrite before performing the Griess assay.

Experimental Protocol:

-

Sample Preparation: Collect samples as described for the Griess assay.

-

Nitrate Reductase: Add nitrate reductase and its cofactor (e.g., NADPH) to the samples and standards to convert nitrate to nitrite. Incubate according to the manufacturer's instructions.

-

Griess Assay: Proceed with the Griess assay as described in section 2.1.1.

-

Calculation: The resulting measurement represents the total nitrite and nitrate concentration. To determine the nitrate concentration alone, subtract the nitrite concentration measured without the nitrate reduction step.

iNOS Enzyme Activity Assay (Citrulline Conversion Assay)

This assay directly measures the enzymatic activity of iNOS by quantifying the conversion of L-[¹⁴C]arginine to L-[¹⁴C]citrulline.

Experimental Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing purified iNOS enzyme, L-[¹⁴C]arginine, and necessary cofactors such as NADPH, FAD, FMN, and tetrahydrobiopterin (H₄B) in a suitable buffer.[1]

-

Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

-

Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.

-

Termination: Stop the reaction by adding a stop buffer (e.g., containing EDTA and a cation exchange resin).

-

Separation: The cation exchange resin binds the unreacted L-[¹⁴C]arginine, while the L-[¹⁴C]citrulline remains in the supernatant.

-

Quantification: Measure the radioactivity of the supernatant using a scintillation counter.

-

Calculation: Calculate the amount of L-[¹⁴C]citrulline produced to determine the enzyme activity. The IC₅₀ value for this compound can be determined by plotting the enzyme activity against the inhibitor concentration.

Cellular Assays for this compound Activity

Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.

Measurement of NO Production in Activated Macrophages

Murine macrophage cell lines like RAW 264.7 are commonly used to study iNOS induction and inhibition.

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 cells in appropriate media.

-

Stimulation: Induce iNOS expression by treating the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

-

Inhibitor Treatment: Concurrently treat the cells with various concentrations of this compound.

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

NO Measurement: Measure the nitrite/nitrate concentration in the supernatant using the Griess assay or a total nitrate/nitrite assay as described in section 2.1.

-

Data Analysis: Determine the inhibitory effect of this compound on NO production.

Western Blot Analysis of iNOS Expression

To confirm that this compound is not affecting iNOS expression levels but rather its activity, a Western blot analysis can be performed.

Experimental Protocol:

-

Cell Treatment: Treat cells as described in section 3.1.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunoblotting: Probe the membrane with a primary antibody specific for iNOS, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using an appropriate detection reagent. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

-

Analysis: Quantify the band intensities to assess iNOS protein levels.

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound.

| Parameter | Value | Assay Type | Reference |

| iNOS IC₅₀ | ~0.2 µM | Enzyme Activity | [3] |

| Selectivity (eNOS/iNOS) | >3000-fold | Enzyme Activity | [3] |

| In vivo efficacy (rodent models) | 30-100 mg/kg | Pain and Inflammation Models | [2] |

Visualizations

iNOS Signaling Pathway

Caption: iNOS signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's inhibitory effect on iNOS in a cellular context.

Clarification on Lactate Transport

It is important to note that while the initial query mentioned lactate transport, this compound is a well-characterized iNOS inhibitor.[1][2][3][4] Inhibitors of monocarboxylate transporters (MCTs), which are responsible for lactate transport, are distinct chemical entities (e.g., AR-C155858).[5] Therefore, assays for lactate transport are not relevant to the primary mechanism of action of this compound and are not included in this guide.

Conclusion

This technical guide provides a foundational understanding of the key biochemical and cellular assays for characterizing the activity of the selective iNOS inhibitor, this compound. The detailed protocols, data summary, and visual diagrams serve as a valuable resource for researchers in academia and industry who are investigating the therapeutic potential of iNOS inhibition. Accurate and reproducible assessment of this compound's activity is paramount for advancing its development as a potential therapeutic agent.

References

- 1. Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antinociceptive activity of the selective iNOS inhibitor this compound in rodent models of inflammatory, neuropathic and post-operative pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anchored plasticity opens doors for selective inhibitor design in nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7–10 - PMC [pmc.ncbi.nlm.nih.gov]

AR-C102222: A Technical Guide to an Investigational iNOS Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in a variety of inflammatory and neuropathic pain states. As a spirocyclic fluoropiperidine quinazoline, its unique chemical structure confers high selectivity for iNOS over the endothelial (eNOS) and neuronal (nNOS) isoforms.[1] This selectivity is critical, as iNOS is typically expressed during pathological inflammatory responses, while eNOS and nNOS play vital roles in maintaining normal physiological functions. This document provides a comprehensive overview of the available technical data on this compound, with a focus on its solubility and stability, to support ongoing research and development efforts.

Solubility Data

Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. However, product datasheets from various suppliers indicate that this compound is soluble in dimethyl sulfoxide (DMSO). Practical guidance for achieving higher solubility suggests warming the solution to 37°C and employing ultrasonication.

Table 1: Quantitative Solubility of this compound

| Solvent | Solubility (mg/mL) | Solubility (mM) | Temperature (°C) | Method |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | Not specified | Not specified |

| Water | Data not available | Data not available | Not specified | Not specified |

| Ethanol | Data not available | Data not available | Not specified | Not specified |

Stability Profile

Table 2: Recommended Storage and Stability of this compound

| Form | Storage Temperature (°C) | Recommended Duration | Additional Notes |

| Solid Powder | -20 | ≥ 1 year | Store in a dry and dark environment. |

| Stock Solutions (in DMSO) | 0 - 4 | 1 month |

Experimental Protocols

Solubility Determination: Shake-Flask Method

The equilibrium solubility of a compound can be determined using the well-established shake-flask method. This protocol provides a general framework for assessing the solubility of this compound.

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., DMSO, water, ethanol) in a sealed container.

-

Agitate the container at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

-

Phase Separation:

-

After the equilibration period, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).

-

-

Quantification:

-

Determine the concentration of this compound in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

-

-

Data Reporting:

-

Express the solubility in units of mass per volume (e.g., mg/mL) or molarity (mM) at the specified temperature.

-

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability Assessment: ICH Guideline Framework

Stability studies for pharmaceutical compounds are typically conducted following the International Council for Harmonisation (ICH) guidelines. A comprehensive stability study for this compound would involve the following.

-

Stress Testing (Forced Degradation):

-

Subject this compound to various stress conditions to identify potential degradation products and pathways. These conditions include:

-

Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions.

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Photolysis: Exposure to light (UV and visible).

-

Thermal: High-temperature exposure.

-

-

-

Formal Stability Study:

-

Store this compound under controlled long-term and accelerated storage conditions, as defined by ICH guidelines.

-

Long-Term: Typically 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

-

Accelerated: Typically 40°C ± 2°C / 75% RH ± 5% RH.

-

Analyze samples at predetermined time points for purity, potency, and the presence of degradation products using a stability-indicating analytical method.

-

Caption: Experimental Workflow for a Comprehensive Stability Study.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting the iNOS enzyme. In inflammatory conditions, various stimuli such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and bacterial lipopolysaccharides (LPS) trigger intracellular signaling cascades. These pathways converge on the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB). Activated NF-κB translocates to the nucleus and binds to the promoter region of the iNOS gene, initiating its transcription and subsequent translation into the iNOS protein. The iNOS enzyme then catalyzes the production of high levels of nitric oxide (NO) from L-arginine. This overproduction of NO contributes to tissue damage, vasodilation, and the potentiation of the inflammatory response. This compound competitively binds to the active site of the iNOS enzyme, blocking the synthesis of NO and thereby mitigating its pro-inflammatory effects.

Caption: The iNOS Signaling Pathway and the Inhibitory Action of this compound.

References

Methodological & Application

Application Notes and Protocols for AR-C102222 in Rodent Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C102222 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various pain states. Nitric oxide (NO) produced by iNOS contributes to pain processing, and the selective inhibition of this enzyme presents a promising therapeutic strategy for the development of novel analgesic agents.[1] These application notes provide a comprehensive overview of the in vivo use of this compound in established rodent models of inflammatory, neuropathic, and post-operative pain. The included protocols and data summaries are intended to guide researchers in the effective design and execution of preclinical pain studies involving this compound.

Mechanism of Action

This compound exerts its analgesic effects by selectively inhibiting the iNOS enzyme, thereby reducing the production of nitric oxide in pathological conditions.[1] Elevated levels of NO in inflammatory and neuropathic states contribute to peripheral and central sensitization, leading to hyperalgesia and allodynia. By targeting iNOS, this compound mitigates these processes without affecting the physiological functions of other NOS isoforms.

iNOS Signaling Pathway in Pain

References

Application Notes and Protocols for AR-C102222 Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C102222 is a potent and highly selective inhibitor of inducible nitric oxide synthase (iNOS), an enzyme implicated in the pathophysiology of various inflammatory and neuropathic pain conditions.[1][2] Nitric oxide (NO) produced by iNOS plays a crucial role in pain signaling and inflammation.[1] The selective inhibition of iNOS by this compound presents a promising therapeutic strategy for alleviating pain and inflammation with potentially fewer side effects compared to non-selective NOS inhibitors. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of pain and inflammation, along with relevant quantitative data and pathway diagrams to guide researchers in their experimental design.

Mechanism of Action

This compound is a spirocyclic quinazoline derivative that acts as a selective inhibitor of the inducible nitric oxide synthase (iNOS) enzyme.[2] iNOS is one of three isoforms of nitric oxide synthase and is primarily expressed in response to pro-inflammatory stimuli such as cytokines and microbial products. Once expressed, iNOS produces large amounts of nitric oxide (NO), a key signaling molecule involved in inflammation and pain perception. This compound selectively binds to and inhibits the activity of iNOS, thereby reducing the overproduction of NO in pathological conditions. This selective inhibition is a key feature, as it avoids interfering with the physiological functions of the other NOS isoforms, namely endothelial NOS (eNOS) and neuronal NOS (nNOS), which are important for maintaining vascular tone and neuronal signaling, respectively.

Data Presentation

In Vivo Efficacy of this compound in Mouse Models

| Model | Species/Strain | Administration Route | Dose (mg/kg) | Efficacy | Reference |

| Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia | Mouse (ICR) | Oral (p.o.) | 100 | Significant attenuation of hyperalgesia | [1] |

| Acetic Acid-Induced Writhing | Mouse (ICR) | Oral (p.o.) | 100 | Significant reduction in writhing | [1] |

| L5 Spinal Nerve Ligation (SNL)-Induced Tactile Allodynia | Mouse (BALB/c) | Intraperitoneal (i.p.) | 30 | Significant reduction in allodynia | [1] |

Experimental Protocols

Preparation and Formulation of this compound for In Vivo Administration

-

Vehicle Selection: While the specific vehicle for this compound is not explicitly detailed in the primary literature, a common approach for similar compounds is to use a vehicle that ensures solubility and is well-tolerated by the animals. A suggested starting point is a mixture of Dimethyl Sulfoxide (DMSO) and sterile saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid vehicle-induced effects. It is crucial to perform vehicle-only control experiments.

-

Preparation for Intraperitoneal (i.p.) Injection (30 mg/kg):

-

Weigh the required amount of this compound.

-

Dissolve the compound in a minimal amount of DMSO.

-

Gradually add sterile saline or PBS to reach the final desired concentration, ensuring the solution remains clear. Vortex or sonicate if necessary to aid dissolution.

-

The final injection volume for mice is typically 10 ml/kg. For a 25g mouse, this would be 0.25 ml.

-

-

Preparation for Oral Gavage (p.o.) Administration (100 mg/kg):

-

Weigh the required amount of this compound.

-

A suspension is often suitable for oral administration. A common vehicle for oral gavage is 0.5% or 1% methylcellulose in sterile water.

-

Triturate the this compound powder with a small amount of the vehicle to form a paste.

-

Gradually add the remaining vehicle to achieve the desired final concentration, ensuring a homogenous suspension.

-

The typical oral gavage volume for mice is 5-10 ml/kg.

-

Administration Protocols in Mice

a) Intraperitoneal (i.p.) Injection

-

Materials:

-

Appropriately sized sterile syringes (e.g., 1 ml)

-

Sterile needles (25-27 gauge)

-

This compound solution

-

70% ethanol for disinfection

-

-

Procedure:

-

Restrain the mouse securely, exposing the abdomen.

-

Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.

-

Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

-

Aspirate briefly to ensure no fluid or blood is drawn back, which would indicate incorrect placement.

-

Inject the this compound solution slowly and steadily.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

b) Oral Gavage (p.o.)

-

Materials:

-

Sterile syringes

-

Flexible or rigid oral gavage needles (18-20 gauge for adult mice)

-

This compound suspension

-

-

Procedure:

-

Measure the distance from the mouse's oral cavity to the xiphoid process to determine the correct insertion depth of the gavage needle.

-

Restrain the mouse firmly by the scruff of the neck to immobilize the head.

-

Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

-

The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus, administer the suspension slowly.

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of discomfort or respiratory distress.

-

Key Experimental Models

a) Freund's Complete Adjuvant (FCA)-Induced Mechanical Hyperalgesia

-

Induction: Induce inflammation by injecting 20 µl of FCA into the plantar surface of one hind paw of the mouse.

-

Drug Administration: Administer this compound (100 mg/kg, p.o.) or vehicle at a predetermined time point after FCA injection (e.g., 24 hours).

-

Assessment of Hyperalgesia: Measure mechanical hyperalgesia using von Frey filaments at various time points after drug administration. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the inflamed paw.

b) Acetic Acid-Induced Writhing Test

-

Drug Administration: Administer this compound (100 mg/kg, p.o.) or vehicle.

-

Induction of Writhing: After a set pretreatment time (e.g., 30-60 minutes), inject a 0.6-1% solution of acetic acid intraperitoneally (typically 10 ml/kg).

-

Observation: Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) over a defined period (e.g., 15-20 minutes).

c) L5 Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

-

Surgical Procedure: Under anesthesia, perform a surgical ligation of the L5 spinal nerve.

-

Post-operative Recovery: Allow the animals to recover for a period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.

-

Drug Administration: Administer this compound (30 mg/kg, i.p.) or vehicle.

-

Assessment of Allodynia: Measure tactile allodynia using von Frey filaments on the ipsilateral (operated) hind paw at various time points after drug administration to determine the paw withdrawal threshold.

Visualizations

Signaling Pathway of iNOS Inhibition